N-(2,3-dimethylphenyl)-3-pyrrolidinamine
Description
N-(2,3-Dimethylphenyl)-3-pyrrolidinamine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with a dimethylphenyl group. The compound’s structure combines an aromatic 2,3-dimethylphenyl moiety with a pyrrolidinamine backbone, which confers unique steric and electronic properties. Pyrrolidine derivatives are notable for their conformational flexibility and ability to engage in hydrogen bonding, making them relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11/h3-5,11,13-14H,6-8H2,1-2H3 |
InChI Key |
HRBYJVVENJTBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2CCNC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Observations:
In contrast, compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) prioritize chloroacetamide functionality for herbicidal activity, highlighting how substituent position (2,3- vs. 2,6-) alters bioactivity.
Functional Group Impact: The secondary amine in this compound may exhibit higher basicity and hydrogen-bonding capacity than tertiary amines (e.g., dimethylamino group in ), influencing solubility and receptor binding. Pyrrolidine rings (as in ) enhance conformational flexibility, whereas rigid aromatic systems (e.g., benzodioxin in ) may reduce rotational freedom.
Pyrrolidine derivatives (e.g., ) are often employed as chiral auxiliaries or catalysts, implying utility in asymmetric synthesis.
Research Findings and Limitations
- Structural Data: No crystallographic data for this compound are available in the evidence. However, software like SHELXL and ORTEP-3 are standard tools for such analyses, underscoring the need for future structural studies.
- Synthetic Pathways : details synthetic methods for N-methylpyrrolo-pyrimidinamines, which could be adapted for synthesizing the target compound via analogous amine alkylation or coupling reactions.
- Toxicity and Safety: Nitrosamine derivatives (e.g., nitrosopyrrolidine ) are carcinogenic, emphasizing the need for rigorous impurity profiling in pyrrolidinamine synthesis.
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